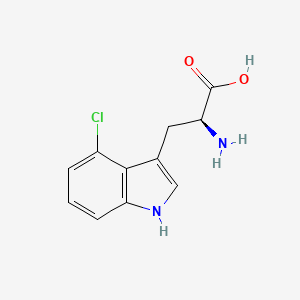

4-Chloro-l-tryptophan

Beschreibung

Significance of Halogenated Tryptophan Derivatives in Biological and Chemical Sciences

The incorporation of halogen atoms, such as chlorine, into the tryptophan scaffold has profound implications for its biological function and utility in chemical research. Halogenation can significantly alter the physicochemical properties of amino acids, influencing factors like lipophilicity, metabolic stability, and the potential for forming halogen bonds. researchgate.netencyclopedia.pub These modifications are instrumental in the development of novel therapeutic agents and biochemical probes. nih.govmdpi.com

Halogenated tryptophans are found in a variety of natural products, including antibiotics and other bioactive compounds. frontiersin.org For instance, 7-chlorotryptophan (B86515) is a precursor to the antibiotic pyrrolnitrin (B93353) and the antitumor agent rebeccamycin (B1679247). frontiersin.orgesrf.fr The study of these natural systems provides insights into the enzymatic machinery responsible for halogenation and the evolutionary advantage conferred by these modifications. frontiersin.orgacs.org Flavin-dependent halogenases are a key class of enzymes that catalyze the regioselective halogenation of tryptophan, a process of great interest for biocatalysis and synthetic biology. esrf.frnih.govresearchgate.net

Overview of Key Research Areas Pertaining to 4-Chloro-L-tryptophan

Research on this compound is multifaceted, spanning several key areas of investigation. A significant focus lies in its biosynthesis and the enzymes involved in its production. While naturally occurring halogenated tryptophans are typically chlorinated at other positions, the enzymatic synthesis of this compound is an area of active research. nih.govnih.gov This includes the discovery and characterization of novel halogenases with altered regioselectivity. acs.org

Another critical research area is the potential of this compound and its derivatives as inhibitors of specific enzymes. For example, halogenated tryptophan analogues have been investigated for their ability to disrupt essential metabolic pathways in pathogens, such as the transamination of aromatic amino acids in Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govplos.org The structurally related compound, 4-chloro-DL-phenylalanine (fenclonine), is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis, highlighting the potential for chlorinated amino acids to modulate key physiological processes. medchemexpress.comselleckchem.comadooq.com

Furthermore, this compound is utilized in the field of protein engineering. The incorporation of this non-canonical amino acid into proteins allows for the introduction of a unique chemical handle for further modification or for studying protein structure and function. rcsb.org Its distinct properties can alter protein folding, stability, and interactions with other molecules. nih.gov The development of methods for the efficient and site-specific incorporation of this compound into proteins is an ongoing area of research with significant potential for creating proteins with novel properties and functions. nih.govresearchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | biosynth.comnih.gov |

| Molecular Weight | 238.67 g/mol | biosynth.comnih.gov |

| CAS Number | 52448-14-3 | biosynth.comnih.gov |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | nih.govsigmaaldrich.com |

| Melting Point | 277.00 °C | biosynth.com |

| Boiling Point | 476.90 °C | biosynth.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555059 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-14-3 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Chlorination Mechanisms of L Tryptophan to 4 Chloro L Tryptophan

Discovery and Characterization of Tryptophan Halogenases Involved in Regioselective Chlorination

The discovery of flavin-dependent halogenases marked a significant shift in the understanding of biological halogenation. wikipedia.org Before their characterization, it was believed that all halogenated metabolites were produced by less specific enzymes like haloperoxidases or perhydrolases. wikipedia.org The identification of genes in the biosynthetic pathways of chlorinated antibiotics, such as pyrrolnitrin (B93353) and rebeccamycin (B1679247), led to the isolation of these novel FADH₂-dependent enzymes. nih.govrsc.org

Flavin-dependent tryptophan chlorinases are a well-studied family of enzymes that catalyze the regioselective chlorination of L-tryptophan. ebi.ac.uk These enzymes require reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen (O₂), and a halide salt to function. rsc.orgresearchgate.net They are distinguished by their remarkable ability to control the position of halogenation on the tryptophan indole (B1671886) ring. acs.org

Prominent examples of these enzymes include PrnA and RebH, which are both tryptophan 7-halogenases, meaning they specifically chlorinate the C7 position of tryptophan. st-andrews.ac.uknih.govwikipedia.org PrnA is involved in the biosynthesis of the antifungal compound pyrrolnitrin, while RebH is the initial enzyme in the pathway for the antitumor agent rebeccamycin. nih.govrcsb.org Another key enzyme is Tar14, a tryptophan 6-halogenase found in the biosynthetic gene cluster for taromycin B. escholarship.orgnih.govnih.gov Structural and sequence analyses show that these halogenases, while sharing a common mechanism, possess distinct features that dictate their specific regioselectivity. st-andrews.ac.ukescholarship.org For instance, tryptophan 5-halogenases (e.g., PyrH), 6-halogenases (e.g., SttH, Thal, Tar14), and 7-halogenases (e.g., PrnA, RebH) guide the chlorination to the C5, C6, and C7 positions, respectively. acs.orgmdpi.com

Table 1: Characteristics of Key Flavin-Dependent Tryptophan Chlorinases

| Enzyme | Organism | Natural Product Pathway | Regioselectivity |

|---|---|---|---|

| PrnA | Pseudomonas fluorescens | Pyrrolnitrin | Tryptophan C7-position nih.govmdpi.com |

| RebH | Lechevalieria aerocolonigenes | Rebeccamycin | Tryptophan C7-position wikipedia.orgmdpi.com |

| Tar14 | Saccharothrix sp. CNQ-490 | Taromycin | Tryptophan C6-position escholarship.orgnih.gov |

| PyrH | Streptomyces rugosporus | Pyrroindomycin B | Tryptophan C5-position st-andrews.ac.ukmdpi.com |

| SttH | Streptomyces toxytricini | - | Tryptophan C6-position mdpi.com |

The catalytic activity of flavin-dependent halogenases is entirely dependent on a steady supply of the reduced cofactor FADH₂. wikipedia.orgnih.gov This crucial regeneration step is performed by separate enzymes called flavin reductases. wikipedia.orgmdpi.com These reductases utilize NAD(P)H to reduce the oxidized flavin adenine dinucleotide (FAD) back to FADH₂, completing the catalytic cycle. wikipedia.org

In many cases, the gene for a specific flavin reductase is located within the same biosynthetic gene cluster as the halogenase it supports. wikipedia.orgnih.gov For example, RebF is the dedicated flavin reductase for the halogenase RebH, and Tar15 is the partner for Tar14. nih.govmdpi.comresearchgate.net The presence of these partner reductases ensures an efficient supply of FADH₂ for the halogenase. mdpi.com However, studies have shown that halogenases can often function with flavin reductases from different organisms, and even with chemically reduced FAD, highlighting a degree of interchangeability in the system. nih.govnih.gov

Elucidation of Enzymatic Catalytic Mechanisms for 4-Chloro-L-tryptophan Formation

The catalytic cycle begins with the binding of FADH₂ to the halogenase. rsc.org In a process analogous to that of flavin-containing monooxygenases, the enzyme-bound FADH₂ reacts with molecular oxygen to form a highly reactive C4a-peroxyflavin intermediate, also known as flavin hydroperoxide. wikipedia.orgrsc.orgfrontiersin.org This intermediate has been proven to exist in flavin-dependent halogenases. rsc.org The flavin hydroperoxide is the key species that initiates the oxidation of the halide ion. rsc.orgresearchgate.net

Following the formation of the flavin hydroperoxide, a bound chloride ion performs a nucleophilic attack on this intermediate. nih.govrsc.org This reaction generates oxidized FAD and a potent electrophilic halogenating agent, believed to be hypohalous acid (HOCl). rsc.orgrcsb.orgresearchgate.net

Two primary mechanisms have been proposed for the subsequent transfer of this chlorinating species to the tryptophan substrate:

Hypohalous Acid Channeling : Structural studies of PrnA revealed a 10 Å-long tunnel connecting the FAD-binding site (where HOCl is generated) to the tryptophan-binding site. nih.govrcsb.orgtandfonline.com It is proposed that the highly reactive HOCl is guided through this tunnel to the substrate. nih.govrcsb.org A conserved lysine (B10760008) residue (Lys79 in PrnA) at the end of the tunnel is thought to hydrogen bond with the HOCl, positioning and activating it for the electrophilic attack on the tryptophan ring. nih.govbris.ac.uk

Lysine N-haloamine Intermediate : An alternative and widely supported mechanism suggests that the enzyme-generated HOCl does not directly chlorinate tryptophan. wikipedia.org Instead, it reacts with the ε-amino group of the conserved lysine residue (Lys79 in RebH) to form a stable, long-lived lysine N-chloroamine (Lys-εNH-Cl) intermediate. wikipedia.orgrcsb.orgpsu.edu This chloramine (B81541), while a milder chlorinating agent than free HOCl, is more selective and its formation on the enzyme provides a mechanism for precise regiocontrol. wikipedia.orgbris.ac.uk This intermediate has been successfully trapped and identified in studies with RebH. rcsb.org It is still debated whether the ultimate chlorinating agent is the lysine chloramine or a HOCl molecule activated by the lysine. rsc.orgacs.org

The remarkable regioselectivity of tryptophan halogenases is a direct consequence of their three-dimensional structure. st-andrews.ac.uknih.gov Crystal structures of these enzymes show that they are composed of two distinct modules: an FAD-binding module, which is structurally conserved among these enzymes, and a more variable substrate-binding module. st-andrews.ac.uknih.govesrf.fr The active sites for FAD and tryptophan are separated by a significant distance (approximately 10 Å), which rules out a direct reaction between them and necessitates the tunnel for the transfer of the chlorinating species. esrf.frwikipedia.orgrcsb.org

Regioselectivity is ultimately determined by how the tryptophan substrate is bound and oriented within its specific binding pocket. st-andrews.ac.uknih.govnih.gov The substrate-binding module precisely positions the tryptophan so that only one specific carbon atom of the indole ring is presented to the electrophilic chlorine exiting the tunnel. st-andrews.ac.uknih.gov For example, in the 7-halogenase PrnA, tryptophan is bound in a way that exposes the C7 atom to the catalytic lysine residue. nih.gov In contrast, the 5-halogenase PyrH has a different substrate-binding module that flips the indole ring by about 180°, positioning the C5 atom for chlorination. nih.govnih.govnih.gov Therefore, the specific architecture of the substrate-binding site is the key determinant for controlling the position of chlorination. st-andrews.ac.uknih.gov

Microbial Production and Natural Occurrence of this compound in Biosynthetic Contexts

This compound is a halogenated derivative of the essential amino acid L-tryptophan. Its presence has been documented in certain plant species, such as Vicia faba (fava bean) and Pisum sativum (pea), indicating its natural occurrence. nih.gov In microbial systems, chlorinated tryptophans are crucial intermediates in the biosynthesis of various complex secondary metabolites. The incorporation of chlorine atoms is catalyzed by a class of enzymes known as flavin-dependent halogenases, which exhibit remarkable regioselectivity, meaning they can attach a halogen atom to a specific position on the tryptophan indole ring. This enzymatic chlorination is a key step that diversifies the chemical structures and biological activities of natural products.

Function as a Biosynthetic Intermediate in Secondary Metabolite Pathways (e.g., Taromycin, Rebeccamycin, Pyrrolnitrin)

While this compound is a known natural compound, its direct role as a precursor in the biosynthesis of several well-known chlorinated secondary metabolites is often superseded by other chlorinated isomers of tryptophan, such as 6-chloro-L-tryptophan and 7-chloro-L-tryptophan. The specific isomer used is determined by the regioselectivity of the initial halogenase enzyme in the respective biosynthetic pathway.

Taromycin: The taromycins are dichlorinated lipopeptide antibiotics produced by the marine actinomycete Saccharomonospora sp. CNQ-490. pnas.orgnih.gov Their structure contains a unique non-proteinogenic amino acid residue, L-4-chlorokynurenine (L-4-Cl-Kyn). pnas.orgnih.gov The biosynthesis of this residue begins with L-tryptophan. nih.gov Genetic and biochemical studies have revealed that the flavin-dependent halogenase Tar14, found within the taromycin biosynthetic gene cluster, catalyzes the initial chlorination. pnas.orgnih.gov Experimental evidence, including chemical complementation of a mutant strain, has shown that Tar14 produces L-6-chlorotryptophan (6-Cl-Trp) as the key chlorinated intermediate. pnas.orgnih.gov This 6-Cl-Trp is then further processed by downstream enzymes to form the L-4-Cl-Kyn building block that is incorporated into the final taromycin structure. nih.govpnas.org

Rebeccamycin: Rebeccamycin is an indolocarbazole antitumor agent produced by the actinomycete Lechevalieria aerocolonigenes. pnas.org The initial step in its biosynthesis is the chlorination of L-tryptophan. pnas.org This reaction is catalyzed by the FADH₂-dependent tryptophan halogenase RebH, in conjunction with its flavin reductase partner, RebF. pnas.orgresearchgate.net RebH demonstrates strict regioselectivity, specifically attaching a chlorine atom to the C7 position of the indole ring to produce 7-chloro-L-tryptophan as the first committed intermediate in the pathway. pnas.orgnih.govacs.org This intermediate then undergoes a multistep oxidative condensation to form the rebeccamycin aglycone. pnas.org

Pyrrolnitrin: Pyrrolnitrin is a potent antifungal antibiotic produced by several species of Pseudomonas bacteria. mdpi.comnih.gov Its biosynthesis also originates from L-tryptophan. nih.gov The first step is a chlorination reaction catalyzed by the flavin-dependent halogenase PrnA. mdpi.comnih.govacs.org Similar to RebH in rebeccamycin biosynthesis, PrnA is a tryptophan 7-halogenase, meaning it selectively chlorinates L-tryptophan at the C7 position to yield 7-chloro-L-tryptophan. mdpi.comnih.govnih.gov This intermediate is then converted through a series of enzymatic reactions, including ring rearrangement, decarboxylation, a second chlorination, and oxidation, to form the final pyrrolnitrin molecule. nih.govacs.org

Table 1: Chlorinated Tryptophan Intermediates in Secondary Metabolite Biosynthesis

| Secondary Metabolite | Producing Organism | Chlorinated Intermediate | Halogenase Enzyme |

|---|---|---|---|

| Taromycin | Saccharomonospora sp. CNQ-490 | 6-Chloro-L-tryptophan pnas.orgnih.gov | Tar14 nih.govrcsb.org |

| Rebeccamycin | Lechevalieria aerocolonigenes | 7-Chloro-L-tryptophan pnas.orgnih.gov | RebH pnas.orgnih.gov |

| Pyrrolnitrin | Pseudomonas fluorescens | 7-Chloro-L-tryptophan mdpi.comnih.gov | PrnA mdpi.comnih.gov |

Conversion of L-Tryptophan to L-4-Chlorokynurenine via Chlorination and Downstream Enzymatic Reactions

A notable example of microbial synthesis involving a chlorinated tryptophan derivative is the formation of L-4-chlorokynurenine (L-4-Cl-Kyn), a key component of the taromycin antibiotics and a promising prodrug for treating major depressive disorder. nih.govnih.gov The biosynthetic pathway for L-4-Cl-Kyn has been elucidated from the marine bacterium Saccharomonospora sp. CNQ-490 and involves a concise three-step enzymatic cascade starting from L-tryptophan. nih.govresearchgate.net

The conversion is catalyzed by a quartet of enzymes (Tar13, Tar14, Tar15, and Tar16) encoded by adjacent genes in the taromycin biosynthetic gene cluster. nih.govlbl.gov

Chlorination of L-Tryptophan: The process is initiated by the Tar14, a flavin-dependent tryptophan C6-chlorinase, which regioselectively chlorinates L-tryptophan to produce L-6-chlorotryptophan. pnas.orgnih.govrcsb.org This reaction requires reduced flavin adenine dinucleotide (FADH₂), which is supplied by its partner flavin reductase, Tar15. nih.govnih.gov

Oxidative Ring Cleavage: The resulting L-6-chlorotryptophan is then the substrate for Tar13, a specialized tryptophan 2,3-dioxygenase. nih.govnih.gov This enzyme catalyzes the oxidative cleavage of the indole ring of the chlorinated intermediate, incorporating molecular oxygen to form N-formyl-L-4-chlorokynurenine. nih.gov

Deformylation: The final step is catalyzed by Tar16, a kynurenine (B1673888) formamidase. nih.govnih.gov This enzyme hydrolyzes the formyl group from N-formyl-L-4-chlorokynurenine to yield the final product, L-4-chlorokynurenine. nih.gov

A significant finding from the study of this pathway was that the dioxygenase (Tar13) and formamidase (Tar16) enzymes show a clear preference for the chlorinated substrates over their non-halogenated counterparts, highlighting a unique enzymatic adaptation for processing halogenated intermediates. nih.govconsensus.appescholarship.org

Table 2: Enzymes for the Biosynthesis of L-4-Chlorokynurenine from L-Tryptophan

| Enzyme | Gene | Enzyme Class | Function |

|---|---|---|---|

| Tar15 | tar15 | Flavin Reductase | Provides reduced FAD (FADH₂) for the chlorinase. nih.govlbl.gov |

| Tar14 | tar14 | Flavin-dependent Halogenase | Catalyzes the chlorination of L-tryptophan to L-6-chlorotryptophan. nih.govrcsb.org |

| Tar13 | tar13 | Tryptophan 2,3-dioxygenase | Catalyzes the oxidative ring opening of L-6-chlorotryptophan to N-formyl-L-4-chlorokynurenine. nih.govlbl.gov |

| Tar16 | tar16 | Kynurenine Formamidase | Catalyzes the hydrolysis of the formyl group to produce L-4-chlorokynurenine. nih.govlbl.gov |

Synthetic Methodologies for 4 Chloro L Tryptophan and Its Halogenated Analogues

Chemoenzymatic Synthesis Approaches Utilizing Specific Enzyme Systems

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions, offering powerful routes to complex molecules like 4-chloro-L-tryptophan.

Tryptophan Synthase-Catalyzed Chlorination of Indole (B1671886) Derivatives

Tryptophan synthase is a versatile enzyme capable of catalyzing the reaction between L-serine and various indole derivatives to produce corresponding L-tryptophan analogues. This enzymatic approach has been successfully employed to synthesize this compound, 5-chloro-L-tryptophan, 6-chloro-L-tryptophan, and 7-chloro-L-tryptophan from their respective chloroindoles. researchgate.net The resulting chlorotryptophans are optically pure, with an enantiomeric excess greater than 99%. researchgate.net

The tryptophan synthase β-subunit (TrpB) is particularly useful as it can form an amino-acrylate intermediate in situ from stable precursors like serine, which then reacts with a nucleophilic indole. nih.gov This method avoids the need for protecting groups and functions in aqueous media, making it an environmentally friendly option. nih.gov Engineered variants of TrpB from Thermotoga maritima have shown improved yields for the synthesis of tryptophan analogs. nih.gov

Application of Engineered Halogenases for Targeted Chlorination

Flavin-dependent halogenases (FDHs) are enzymes that catalyze the regioselective halogenation of a wide range of substrates, including tryptophan. manchester.ac.ukchemrxiv.org These enzymes offer a green alternative to traditional chemical halogenation methods, which often use hazardous reagents and lack regiocontrol. manchester.ac.uknih.gov

Engineered halogenases have demonstrated the ability to switch substrate specificity, allowing for the targeted chlorination of various indole compounds. nih.gov For instance, variants of the RebH halogenase have been developed that can efficiently halogenate novel indole substrates that are not well-tolerated by the wild-type enzyme. nih.gov This structure-guided mutagenesis approach has expanded the biocatalytic repertoire of these enzymes, enabling the synthesis of important pharmaceutical intermediates. nih.gov

The combination of halogenases with other enzymes in cascade reactions has also proven effective. For example, a chemoenzymatic C-H halogenation/Suzuki coupling sequence has been developed using tryptophan FDHs. chemrxiv.org

De Novo Fermentative Bioproduction of Halogenated Tryptophan Derivatives

De novo fermentative production involves engineering microorganisms to produce desired compounds from simple carbon sources like glucose. This approach offers a sustainable and scalable method for producing halogenated tryptophans.

Metabolic Engineering Strategies in Microbial Hosts (e.g., Escherichia coli, Corynebacterium glutamicum)

Metabolic engineering of microbial hosts such as Escherichia coli and Corynebacterium glutamicum has enabled the de novo production of halogenated tryptophan derivatives. nih.govresearchgate.net These organisms are well-suited for industrial fermentation due to their well-characterized genetics and robust growth. frontiersin.org

In E. coli, a mix-and-match co-culture platform has been developed to generate a diverse array of halogenated tryptophan derivatives from glucose. nih.govnih.gov By engineering strains to overproduce tryptophan and introducing various halogenases, researchers have achieved titers of 300-700 mg/L of different halogenated tryptophans. nih.govnih.govresearchgate.net

Corynebacterium glutamicum, a workhorse for amino acid production, has also been successfully engineered to produce halogenated tryptophans. nih.govresearchgate.netfrontiersin.org By expressing genes for a FAD-dependent halogenase (RebH) and a flavin reductase (RebF) in an L-tryptophan overproducing strain, fermentative production of 7-chloro-L-tryptophan has been achieved. nih.gov Fed-batch fermentation strategies have further increased titers, demonstrating the potential for large-scale production. researchgate.net

| Host Organism | Engineered Pathway | Product | Titer |

| Escherichia coli | Tryptophan overproduction + Halogenase expression | Halogenated Tryptophans | 300-700 mg/L nih.govnih.govresearchgate.net |

| Corynebacterium glutamicum | Tryptophan overproduction + RebH/RebF expression | 7-Chloro-L-tryptophan | Up to 1.2 g/L researchgate.net |

Chemical Synthesis Strategies for Stereoselective Production of this compound

While enzymatic and fermentative methods are powerful, chemical synthesis remains a crucial approach for producing this compound and its analogues, particularly for achieving high stereoselectivity.

Chiral Auxiliary-Facilitated Approaches for Enantiopure Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. This strategy has been effectively used for the enantiopure synthesis of various tryptophan analogues. rsc.org

One common approach is the Strecker amino acid synthesis, which can be facilitated by a chiral auxiliary. rsc.orgscispace.com For example, (S)-methylbenzylamine and its derivatives have been used as chiral auxiliaries to synthesize a range of optically pure (S)-tryptophan analogues, including those with halo-substituents. rsc.orgrsc.org

Another widely used chiral auxiliary is the Schöllkopf reagent. nih.govacs.org This method has been successfully applied to the asymmetric synthesis of novel tryptophan analogues with useful spectroscopic properties. nih.gov The use of chiral auxiliaries provides a flexible and operationally simple route to a variety of enantiomerically pure (S)-tryptophan analogues. rsc.org

Metabolic Fates and Biological Pathway Interactions of 4 Chloro L Tryptophan

Integration and Perturbation of Endogenous Tryptophan Metabolic Pathways

L-tryptophan is a fundamental amino acid that serves as a precursor for protein synthesis and for a variety of metabolites with diverse biological functions. nih.gov The majority of L-tryptophan, over 90%, is catabolized through the kynurenine (B1673888) pathway, which plays a critical role in immune regulation and neuronal function. aginganddisease.orgfrontiersin.org A smaller fraction is directed towards the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin (B1676174) via the methoxyindole pathway. medchemexpress.com 4-Chloro-L-tryptophan, as a structural analogue, can enter these pathways and significantly alter their normal metabolic flow.

The kynurenine pathway is the primary route for L-tryptophan degradation in the body. frontiersin.org It begins with the conversion of tryptophan to N-formyl-L-kynurenine, a step catalyzed by the enzymes indoleamine-2,3-dioxygenase (IDO) or tryptophan-2,3-dioxygenase (TDO). frontiersin.org Subsequent enzymatic steps lead to the production of several neuroactive compounds, including kynurenic acid and the excitotoxin quinolinic acid. aginganddisease.orgmedchemexpress.com

Recent findings have illuminated a biosynthetic pathway in the marine bacterium Saccharomonospora sp. CNQ-490 that specifically processes chlorinated tryptophan. biosynth.commedchemexpress.com This pathway utilizes a suite of enzymes, including a tryptophan 2,3-dioxygenase (Tar13) and a kynurenine formamidase (Tar16), that show a preference for chlorinated substrates. biosynth.commedchemexpress.com These enzymes catalyze the conversion of L-tryptophan to L-4-chlorokynurenine (L-4-Cl-Kyn), demonstrating that this compound is a viable substrate for this key enzymatic step of the kynurenine pathway. biosynth.commedchemexpress.com

The introduction of chlorinated tryptophan derivatives into this pathway perturbs the normal metabolic cascade. Studies involving the related compound 6-chloro-DL-tryptophan have shown that it is metabolized through the kynurenine pathway. sigmaaldrich.com This processing competitively inhibits the breakdown of natural L-tryptophan, thereby altering the levels of downstream metabolites.

The metabolism of chlorinated tryptophans directly impacts the production of the neuroactive kynurenine pathway metabolites, quinolinic acid (QUIN) and kynurenic acid (KYNA). selleckchem.com By acting as a competitive substrate for the pathway's initial enzymes, such as IDO, chlorinated tryptophans can reduce the amount of natural L-tryptophan that is converted. This leads to a decrease in the formation of L-kynurenine, the central precursor for both QUIN and KYNA. sigmaaldrich.commdpi.com

Research on interferon-γ-stimulated monocytes has provided quantitative data on this effect for the 6-chloro isomer. In these studies, 6-chloro-DL-tryptophan was shown to attenuate the formation of both L-kynurenine and quinolinic acid. sigmaaldrich.commdpi.com This suggests a general mechanism for halogenated tryptophans, where their entry into the pathway diverts enzymatic activity away from the production of endogenous neuroactive compounds. aginganddisease.orgselleckchem.com

Furthermore, the metabolism of this compound leads to novel chlorinated metabolites. biosynth.commedchemexpress.com Its downstream product, 4-chlorokynurenine (B1664160) (4-Cl-KYN), can undergo cyclization to form 7-chloro-kynurenic acid (7-Cl-KYNA). medchemexpress.comadooq.com 7-Cl-KYNA is a potent and selective antagonist of the NMDA receptor, a key player in excitatory neurotransmission. This demonstrates that the perturbation of the kynurenine pathway by this compound not only reduces the formation of endogenous metabolites but also generates new, biologically active molecules.

The synthesis of serotonin from L-tryptophan is a critical pathway for neuronal communication. The rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH). medchemexpress.com The structural similarity of this compound to the natural substrate suggests a potential for interaction with TPH.

However, based on available scientific literature, the direct interaction of this compound with tryptophan hydroxylase and the serotonin biosynthesis pathway is not well-characterized. While other halogenated analogues, such as 6-fluorotryptophan, are known competitive inhibitors of TPH, and 4-chloro-L-phenylalanine is a well-documented irreversible inhibitor, specific studies on this compound are lacking. medchemexpress.comselleckchem.com Therefore, its role as a potential inhibitor, substrate, or modulator of serotonin synthesis remains an area for future investigation.

Modulation of the Kynurenine Pathway by Chlorinated Tryptophan Derivatives.

Impact on Amino Acid Transamination Mechanisms in Pathogenic Organisms

Amino acid metabolism is essential for the survival and virulence of pathogenic organisms like Trypanosoma brucei, the causative agent of human African trypanosomiasis. medchemexpress.com These parasites heavily rely on the uptake and metabolism of aromatic amino acids, including tryptophan. The transamination of these amino acids to their corresponding α-ketoacids is a particularly crucial process.

Halogenated tryptophan derivatives have been investigated as potential chemotherapeutic agents that target these unique metabolic dependencies. medchemexpress.com A study examining a series of halogenated L-tryptophan analogues demonstrated that several compounds, including chloro-substituted derivatives, exhibit significant and selective trypanocidal activity. medchemexpress.com The activity of these potent compounds could be reversed by the addition of excess natural tryptophan, indicating a direct competition and involvement in the parasite's tryptophan metabolism. medchemexpress.com

Metabolomic analysis of T. brucei treated with these analogues revealed significant disruptions in the metabolism of aromatic amino acids, providing evidence for the direct interference with the parasite's transamination processes. While analogues with halogenation at the 7-position of the indole (B1671886) ring showed the highest potency, this compound also contributed to the observed trypanocidal effects, highlighting the potential of targeting this metabolic vulnerability. medchemexpress.com

Formation and Metabolism of Functionalized this compound Derivatives (e.g., N-Acyl-α-amino Acids)

This compound can serve as a scaffold for the synthesis and metabolism of various functionalized derivatives, particularly N-acyl-α-amino acids. These compounds contain an acyl group attached to the terminal nitrogen atom of the amino acid. An example found in nature is N-(Carbethoxyacetyl)-4-chloro-L-tryptophan, which has been detected in common peas (Pisum sativum) and pulses.

The metabolic fate of this compound's own metabolites can also involve functionalization. For instance, 4-chlorokynurenine (4-Cl-KYN), which is formed from this compound, undergoes further metabolism in the body. biosynth.commedchemexpress.com One identified metabolic pathway for 4-Cl-KYN is N-acetylation at the alpha-amino position, which results in the formation of N-acetyl-4-Cl-KYN. medchemexpress.comadooq.com This acetylation represents a significant metabolic modification of the original chlorinated tryptophan structure.

Furthermore, synthetic N-acyl derivatives of chlorinated tryptophan have been created to achieve specific biological activities. A notable example is N-p-chlorobenzoyl-L-tryptophan, also known as benzotript. This compound, an N-acyl derivative of L-tryptophan, functions as a specific antagonist for cholecystokinin (B1591339) receptors, demonstrating that the addition of a functionalized acyl group (p-chlorobenzoyl) can confer potent and specific pharmacological properties.

Academic Research Applications and Mechanistic Biological Studies of 4 Chloro L Tryptophan and Its Derivatives

Investigation of 4-Chloro-L-tryptophan Derivatives as Neuropharmaceutical Candidates

Derivatives of this compound have been a key focus in the development of novel therapeutic strategies for neurological and psychiatric disorders. Their ability to modulate critical neurotransmitter systems has led to extensive investigation into their potential as neuropharmaceuticals.

L-4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a prodrug of the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). A significant challenge in targeting the NMDA receptor glycine (B1666218) site in the central nervous system is the poor blood-brain barrier permeability of antagonists like 7-Cl-KYNA. L-4-Chlorokynurenine was designed to overcome this limitation, as it can cross the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1). Once in the central nervous system, it is converted by kynurenine (B1673888) aminotransferase in astrocytes into its active metabolite, 7-Cl-KYNA.

Preclinical studies in rodent models have demonstrated that systemic administration of L-4-chlorokynurenine leads to rapid and sustained antidepressant-like effects, comparable to those observed with ketamine. These effects were observed in various behavioral tests, including the forced swim test and learned helplessness test. Notably, the antidepressant effects of L-4-chlorokynurenine were blocked by pretreatment with glycine, confirming the involvement of the NMDA receptor glycine site. Furthermore, research has suggested that L-4-chlorokynurenine does not produce the psychotomimetic side effects associated with other NMDA receptor antagonists like ketamine. While initial clinical trials showed a favorable safety profile, later phase 2 trials did not demonstrate a significant improvement in depressive symptomatology in individuals with treatment-resistant depression compared to placebo. Ongoing research is exploring co-administration with substances like probenecid (B1678239) to potentially increase the central nervous system concentration of the active metabolite, 7-Cl-KYNA.

The primary mechanism through which L-4-chlorokynurenine is thought to exert its neuropharmacological effects is via its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist site (also known as the GlycineB site) on the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. For the NMDA receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex.

Radioligand binding assays have demonstrated that 7-Cl-KYNA has a high affinity for the glycine binding site, with an IC50 value in the sub-micromolar range, while showing significantly lower affinity for the glutamate binding site. Electrophysiological studies using patch-clamp recordings from neurons have confirmed that 7-Cl-KYNA acts as a competitive antagonist at the glycine site. The inhibitory effects of 7-Cl-KYNA on NMDA-induced currents can be overcome by increasing the concentration of glycine, but not by increasing the concentration of glutamate. This selective antagonism at the glycine modulatory site is a key area of research, as it offers a potential therapeutic avenue with a different side-effect profile compared to NMDA receptor channel blockers like ketamine and memantine. The ability of 7-Cl-KYNA to completely abolish NMDA responses suggests it may have negative modulatory effects at the glycine site.

| Compound | Mechanism of Action | Primary Research Application |

| L-4-Chlorokynurenine (AV-101) | Prodrug of 7-Cl-KYNA; crosses the blood-brain barrier. | Investigation as a rapid-acting antidepressant in preclinical and clinical models. |

| 7-Chlorokynurenic Acid (7-Cl-KYNA) | Selective antagonist of the glycine co-agonist site on the NMDA receptor. | Mechanistic studies of NMDA receptor function and its role in neurological disorders. |

Research on Antimicrobial Potency of Halogenated Tryptophan Analogues

The incorporation of halogen atoms into amino acids and peptides is a recognized strategy for enhancing their biological activity. Halogenation can modulate factors such as lipophilicity, metabolic stability, and ligand-receptor interactions, which are crucial for antimicrobial efficacy.

While direct studies on the trypanocidal activity of this compound are not extensively documented in the provided context, research into structurally related compounds provides a basis for potential investigation. For instance, studies on functionalized adamantane (B196018) derivatives have shown promise in treating African trypanosomiasis. The evaluation of such compounds often involves determining their inhibitory concentrations (IC50 and IC90) against bloodstream forms of Trypanosoma brucei. The mechanism of action for these compounds is thought to be related to disruptions in the parasite's metabolic pathways. This area of research highlights the potential for halogenated amino acid derivatives to serve as scaffolds for the development of novel antiparasitic agents.

The synthesis and evaluation of derivatives of natural products, including amino acids, is a common strategy in the search for new antiviral and antifungal agents. The introduction of halogen atoms, such as chlorine, is a known method to enhance the antimicrobial and antifungal activity of various chemical scaffolds. Research in this area often involves screening synthesized compounds against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). For example, studies on peptides incorporating arginine and tryptophan have demonstrated potent antibacterial and antifungal activities. While specific antiviral and antifungal studies centered on this compound derivatives are not detailed in the provided search results, the broader context of halogenated compounds in antimicrobial research suggests this as a viable area for future investigation.

| Antimicrobial Class | General Research Findings | Example of Related Research |

| Trypanocidal | Functionalized adamantane derivatives show activity against Trypanosoma brucei. | Synthesis and evaluation of 1-alkyl-2-aminoadamantanes. |

| Antiviral | Natural products and their derivatives are explored for inhibitory effects against various viruses. | Flavonoids from Scutellaria barbata as inhibitors of HIV-1 protease. |

| Antifungal | Halogenation can enhance |

Applications in Molecular Modeling and Genetic Analyses for Substrate-Enzyme Interactions

The strategic placement of a chlorine atom on the indole (B1671886) ring of L-tryptophan creates a valuable tool for investigating the intricacies of substrate-enzyme interactions. This compound, with its altered electronic and steric properties compared to the native amino acid, serves as a sophisticated probe in both computational and experimental settings. Its application in molecular modeling and genetic analyses has provided significant insights into enzyme specificity, catalytic mechanisms, and the dynamics of active site binding.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful computational methods used to predict and analyze the binding of ligands to protein active sites. While specific, in-depth molecular dynamics studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of its use can be inferred from simulations with other tryptophan analogs and halogenated compounds. In such studies, the chlorine atom at the 4-position would be expected to influence several key interactions within an enzyme's active site.

For instance, in enzymes that bind tryptophan, the indole ring often participates in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or even other tryptophan residues. The electron-withdrawing nature of the chlorine atom in this compound would modulate the electron density of the indole ring, thereby altering the strength and geometry of these π-π stacking interactions. Furthermore, the chlorine atom can engage in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which may be present in the peptide backbone or amino acid side chains of the active site. These subtle yet significant changes in interaction patterns can be meticulously analyzed through MD simulations to understand the structural basis of substrate recognition and binding affinity.

Genetic analyses, particularly through techniques like site-directed mutagenesis and genetic code expansion, offer a complementary experimental approach to probe substrate-enzyme interactions. The enzymatic synthesis of this compound from 4-chloroindole (B13527) and L-serine by tryptophan synthase demonstrates that this analog can be recognized and processed by tryptophan-metabolizing enzymes. This provides a foundation for its use as a substrate analog to study enzyme kinetics and specificity.

A hypothetical, yet illustrative, application of this compound in genetic analysis would involve its incorporation into a protein at a specific site using genetic code expansion. This technique allows for the site-specific insertion of non-canonical amino acids into a polypeptide chain. By replacing a native tryptophan residue, particularly one known to be involved in substrate binding or catalysis, with this compound, researchers can systematically probe the functional role of that specific residue. The impact of this substitution on the enzyme's catalytic efficiency (kcat/Km) and binding affinity (Km) can provide direct evidence for the importance of the electronic and steric properties of the indole ring at that position.

For example, if the introduction of this compound at a key active site position leads to a significant change in substrate binding or catalytic activity, it would suggest that the electronic landscape of the indole ring at that location is critical for the enzyme's function. Conversely, if the substitution has a minimal effect, it might indicate that the primary role of the tryptophan residue at that position is structural rather than directly participatory in the chemical steps of catalysis.

The following interactive data table illustrates the kind of detailed research findings that could be generated from such studies, comparing the kinetic parameters of a wild-type enzyme with a mutant where a key tryptophan has been replaced by this compound.

| Enzyme Variant | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Wild-Type | L-Tryptophan | 50 | 10 | 2.0 x 10⁵ |

| W178(4-Cl-Trp) | L-Tryptophan | 150 | 2 | 1.3 x 10⁴ |

| Wild-Type | This compound | 75 | 5 | 6.7 x 10⁴ |

This table is a hypothetical representation of data to illustrate the application and does not represent actual experimental results.

Analytical Methodologies for the Detection and Quantification of 4 Chloro L Tryptophan in Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of amino acids and their derivatives, offering powerful separation capabilities that are essential for isolating the target analyte from other compounds. High-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and capillary isotachophoresis are particularly relevant for the analysis of 4-Chloro-L-tryptophan.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are the most widely used techniques for the analysis of tryptophan and its metabolites, and these methods are directly applicable to this compound. nih.govscielo.br These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, reversed-phase chromatography is the most common approach, typically utilizing octadecyl silica (B1680970) (ODS, C18) columns. nih.gov

UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. shimadzu.com The separation of this compound can be achieved using a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid) and an organic modifier like acetonitrile. scielo.brfrontiersin.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and elution of the compound. sielc.com

Detection is commonly performed using ultraviolet (UV) or fluorescence detectors. nih.gov The indole (B1671886) ring of this compound possesses strong UV absorbance, with a maximum typically around 270-280 nm, similar to tryptophan. moleculardevices.com Fluorescence detection offers higher sensitivity and selectivity, exploiting the natural fluorescence of the indole moiety. shimadzu.commdpi.com The method's performance is validated through parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scielo.brmdpi.commdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (ODS) | scielo.br |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., sodium acetate, formic acid) | scielo.brfrontiersin.org |

| Elution Mode | Gradient or Isocratic | sielc.com |

| Detection (UV) | ~260-280 nm | scielo.br |

| Detection (Fluorescence) | Excitation: ~280 nm, Emission: ~360 nm | mdpi.com |

| Analysis Time | < 10 minutes (UHPLC) | shimadzu.commdpi.com |

Capillary Isotachophoresis for Complex Matrix Analysis

Capillary isotachophoresis (ITP) is a high-performance electromigration separation technique used for the selective separation and concentration of ionic analytes. wikipedia.org It is particularly useful for analyzing target compounds in complex matrices where high sensitivity is required. nih.gov In ITP, a sample is placed between a leading electrolyte (LE) with high ionic mobility and a terminating electrolyte (TE) with low ionic mobility. wikipedia.org

When an electric field is applied, the ions separate based on their effective electrophoretic mobilities, forming distinct, consecutive zones. wikipedia.org This process results in a significant concentration of the analyte, making ITP an excellent preconcentration technique that can be coupled with other methods like capillary zone electrophoresis (CZE). nih.gov The combination of ITP with CZE has been shown to achieve extremely low detection limits for amino acids, reaching the femtomolar range. nih.gov This high sensitivity makes it a promising, though less common, method for the analysis of this compound in biological samples where it may be present at trace levels.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

While chromatographic techniques separate this compound, spectroscopic and spectrometric methods are essential for its definitive identification, structural confirmation, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular structure.

In the ¹H NMR spectrum of this compound, the presence of the chlorine atom on the indole ring induces predictable changes in the chemical shifts of the aromatic protons compared to unsubstituted L-tryptophan. The electron-withdrawing effect of chlorine would cause downfield shifts for adjacent protons. The protons of the alanine (B10760859) side chain (α-H and β-H₂) would also show characteristic signals and coupling patterns. clockss.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbon atom directly bonded to the chlorine (C4) would exhibit a distinct chemical shift, and other carbons in the indole ring would also be affected. ehu.es Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete structure.

| Proton | L-Tryptophan (ppm in D₂O) | Predicted Shift for this compound | Reference |

|---|---|---|---|

| H2 | ~7.25 | Slightly downfield | bmrb.io |

| H5 | ~7.19 | Downfield shift | bmrb.io |

| H6 | ~7.11 | Relatively unaffected or slight shift | bmrb.io |

| H7 | ~7.67 | Slight shift | bmrb.io |

Mass Spectrometry (MS), including Electrospray Ionization (ESI-MS)

Mass spectrometry (MS) is a highly sensitive and specific technique for determining the molecular weight and structure of compounds. When coupled with a separation technique like HPLC or UHPLC (LC-MS), it becomes a powerful tool for both quantification and identification. frontiersin.orgmdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, as it typically generates intact protonated molecules [M+H]⁺. rsc.orgresearchgate.net

For this compound, high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy. A key feature in the mass spectrum is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two distinct peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The protonated molecule is selected and fragmented, and the resulting fragment ions provide structural information. rsc.org The fragmentation pattern of this compound is expected to be similar to that of tryptophan, with characteristic losses from the amino acid side chain (e.g., loss of H₂O and CO) and fragmentation of the indole ring. massbank.eu

| Ion | Formula | Expected m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M+H]⁺ (³⁵Cl) | C₁₁H₁₂³⁵ClN₂O₂⁺ | 239.0587 | Most abundant peak |

| [M+H]⁺ (³⁷Cl) | C₁₁H₁₂³⁷ClN₂O₂⁺ | 241.0558 | Isotope peak, ~32% intensity of M peak |

| Major Fragment Ion | - | - | Fragmentation would involve loss of the carboxyl group and parts of the side chain. |

Spectrophotometric and Fluorescence-Based Assays

Spectrophotometric and fluorescence-based methods are valuable for the quantification of this compound, particularly in routine or high-throughput applications.

Spectrophotometry , which measures the absorption of UV-Visible light, can be used for quantification based on the strong absorbance of the indole ring. nih.gov While less specific than chromatography, colorimetric assays can be developed. These assays often involve a chemical reaction that produces a colored product, which can then be measured. For example, methods based on the Hopkins-Cole reaction, which is specific for the indole ring of tryptophan, could potentially be adapted for this compound. nih.gov

Fluorescence-based assays offer superior sensitivity and selectivity compared to absorbance-based methods. moleculardevices.com Like tryptophan, this compound is expected to be naturally fluorescent due to its indole group. The introduction of a halogen atom onto the aromatic ring can, however, alter the photophysical properties, including the excitation and emission wavelengths and the fluorescence quantum yield (a phenomenon known as the "heavy atom effect"). These altered properties can be exploited to develop highly specific assays. By selecting the appropriate excitation and emission wavelengths, this compound can be quantified with high sensitivity, even in the presence of other naturally fluorescent compounds like tryptophan or tyrosine. moleculardevices.comnih.gov

Metabolomics-Based Approaches for Comprehensive Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens for understanding the complex biological pathways affected by specific compounds. In the context of this compound, metabolomics serves as a critical tool to elucidate its metabolic fate and its impact on cellular processes. By employing advanced analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a comprehensive snapshot of the metabolic perturbations induced by this halogenated amino acid.

These approaches can be broadly categorized into untargeted and targeted metabolomics. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify unexpected changes, while targeted metabolomics focuses on the precise quantification of a predefined set of metabolites. Both strategies are invaluable for constructing a detailed picture of the metabolic pathways influenced by this compound.

Untargeted Metabolomics for Hypothesis Generation

Untargeted metabolomics is often the first step in understanding the broad effects of this compound on a biological system. This hypothesis-generating approach can reveal alterations in pathways that were not previously expected to be affected. The primary technologies used are high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

A hypothetical untargeted metabolomics study might involve exposing a model organism or cell culture to this compound and comparing the resulting metabolite profile to a control group. The data would be analyzed using multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify metabolites that are significantly up- or down-regulated.

Table 1: Illustrative Significant Metabolites Identified in a Hypothetical Untargeted Metabolomics Study of this compound Exposure

| Metabolite | Fold Change | p-value | Putative Pathway |

| Indole-3-acetic acid | ↓ 2.5 | < 0.01 | Tryptophan Metabolism |

| Kynurenine (B1673888) | ↑ 1.8 | < 0.05 | Tryptophan Metabolism |

| Serotonin (B10506) | ↓ 3.1 | < 0.01 | Tryptophan Metabolism |

| Glutathione | ↓ 2.0 | < 0.05 | Oxidative Stress |

| Aspartate | ↑ 1.5 | < 0.05 | Amino Acid Metabolism |

Targeted Metabolomics for Pathway Validation and Quantification

Following the identification of perturbed pathways through untargeted analysis, targeted metabolomics is employed to accurately quantify the changes in specific metabolites of interest. This approach offers higher sensitivity and specificity, allowing for the validation of hypotheses generated from untargeted studies. Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode is a commonly used platform for targeted quantification.

For instance, based on the hypothetical untargeted results, a targeted LC-MS/MS method could be developed to precisely measure the concentrations of key metabolites in the tryptophan metabolism pathway. This would provide robust, quantitative data on how this compound disrupts this critical pathway.

Table 2: Example of a Targeted LC-MS/MS Method for Key Tryptophan Pathway Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tryptophan | 205.1 | 188.1 | 15 |

| This compound | 239.1 | 222.1 | 17 |

| Kynurenine | 209.1 | 192.1 | 12 |

| Serotonin | 177.1 | 160.1 | 18 |

| Indole-3-acetic acid | 176.1 | 130.1 | 20 |

NMR Spectroscopy in Pathway Analysis

While less sensitive than mass spectrometry, NMR spectroscopy is a highly quantitative and reproducible technique that provides valuable structural information about metabolites. 1H NMR and 13C NMR can be used to identify and quantify metabolites in a sample with minimal preparation. Furthermore, the use of stable isotope tracers (e.g., 13C- or 15N-labeled this compound) in conjunction with NMR or MS can provide dynamic information about metabolic fluxes and pathway utilization. This allows researchers to trace the transformation of this compound and its incorporation into various metabolic products.

Comprehensive Pathway Analysis through Data Integration

The most comprehensive understanding of the metabolic impact of this compound is achieved by integrating data from these different metabolomics approaches. The initial broad overview from untargeted metabolomics can guide the development of more specific and quantitative targeted methods. NMR can then provide complementary information and help to elucidate the structures of unknown metabolites.

By mapping the significantly altered metabolites onto known metabolic pathways using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), a clear picture of the systemic effects of this compound can be constructed. This integrated approach allows for a detailed and quantitative analysis of how this synthetic amino acid perturbs cellular metabolism, providing insights into its mechanism of action and potential biological roles.

Future Directions and Emerging Research Avenues for 4 Chloro L Tryptophan

Advancements in Targeted Enzyme Engineering for Enhanced Biocatalytic Synthesis

The biocatalytic synthesis of 4-Chloro-L-tryptophan and other halogenated tryptophans is a rapidly advancing field, with significant efforts focused on engineering enzymes for improved efficiency and specificity. Flavin-dependent halogenases (FDHs) are a key class of enzymes in this endeavor, capable of regioselectively halogenating aromatic compounds like tryptophan. nih.govresearchgate.net

Researchers are employing targeted enzyme engineering strategies, such as directed evolution and semi-rational mutagenesis, to enhance the properties of these biocatalysts. researchgate.net For instance, a directed evolution campaign targeting the thermostability of a tryptophan 6-halogenase (Thal) resulted in a triple mutant (Thal-GLV) with a significantly increased thermostability (▵TM=23.5 K) and higher activity at room temperature compared to the wild-type enzyme. researchgate.net Such improvements are crucial for developing robust and economically viable industrial processes.

High-throughput screening methods are instrumental in these engineering efforts. Fluorescence-based screens, for example, enable the rapid identification of enzyme variants with desired properties from large mutant libraries. researchgate.netacs.org These screens can be designed to detect the accumulation of halogenated tryptophan, allowing for the efficient isolation of highly active halogenases. acs.org

Another promising approach involves the development of autonomous cells capable of biosynthesizing halogenated tryptophan derivatives and incorporating them into proteins. nih.govresearchgate.netnih.gov This is achieved by introducing the necessary halogenase and a flavin reductase into a host organism like E. coli, along with engineered aminoacyl-tRNA synthetase/tRNA pairs. nih.govresearchgate.net This in vivo system allows for the sustainable production of proteins containing halogenated tryptophans using inexpensive halide salts. nih.gov

The table below summarizes key engineered halogenases and their improved properties for the synthesis of halogenated tryptophans.

| Enzyme | Original Source | Engineering Strategy | Improved Property | Target Molecule(s) |

| Tryptophan 6-halogenase (Thal) | Nonomuraea sp. | Directed Evolution & Semi-rational Mutagenesis | Increased thermostability and activity | 6-halotryptophans |

| Tryptophan 6-halogenase (RadH) | Fungal | Site-directed Mutagenesis & Directed Evolution | Improved thermal resistance and activity | Halogenated aromatic scaffolds |

| Tryptophan 5-halogenase (XsHal) | Xenorhabdus szentirmaii | Biosensor-directed Evolution | Isolation from a mixed pool with 100% efficiency | 5-halotryptophans |

| Tryptophan 7-halogenase (PrnA) | Pseudomonas fluorescens | Mutagenesis | Elucidation of catalytic mechanism | 7-chlorotryptophan (B86515) |

Discovery and Characterization of Novel Biological Functions and Molecular Mechanisms

The incorporation of chlorine into the L-tryptophan molecule at the 4-position can significantly alter its biological activity and molecular interactions. Research is ongoing to discover and characterize the novel biological functions and molecular mechanisms associated with this compound and other halogenated amino acids.

Halogenation is a known post-translational modification that can influence the structural and functional properties of proteins. nih.gov The introduction of a halogen atom can affect protein folding and stability, as well as modulate interactions with other molecules. nih.gov For example, halogenated tryptophan derivatives are being explored for their potential to enhance the bioactivity of peptides and serve as reactive handles for further chemical modifications. princeton.edu

Understanding the enzymatic mechanism of halogenation is crucial for both harnessing these enzymes for synthesis and comprehending their biological roles. Studies on tryptophan 7-halogenase (PrnA) have revealed a detailed mechanism involving the formation of a flavin hydroperoxide, which reacts with a chloride ion to generate hypochlorous acid. nih.gov This reactive intermediate is then channeled to the tryptophan substrate, where a key lysine (B10760008) residue facilitates the electrophilic chlorination of the indole (B1671886) ring. nih.govresearchgate.net

The biological activities of compounds derived from halogenated tryptophans are also a major area of investigation. Tryptophan is a precursor to a wide range of bioactive natural products, and its halogenated analogs can be used to generate novel derivatives with potentially enhanced or new therapeutic properties. nih.gov For instance, tryptophan-based compounds have been designed as selective inhibitors of enzymes like butyrylcholinesterase, which is relevant for the treatment of Alzheimer's disease. nih.gov

Development of Advanced Analytical Techniques for In Vivo and Complex Biological Systems

The ability to accurately detect and quantify this compound in complex biological matrices is essential for studying its metabolism, distribution, and biological effects. Consequently, there is a growing need for the development of advanced analytical techniques with high sensitivity and selectivity.

Capillary electrophoresis (CE) is a powerful separation technique that offers advantages such as high efficiency, low sample consumption, and short analysis times. When coupled with a sensitive detection method like chemiluminescence (CL), CE can be used for the determination of L-tryptophan and its derivatives in biological fluids. One such method is based on the inhibitory effect of L-tryptophan on the chemiluminescence signal of a diperiodatoargentate(III)-luminol system, achieving a low limit of detection.

Mass spectrometry (MS) is another indispensable tool for the analysis of amino acids and their metabolites. nih.gov Coupled with separation techniques like liquid chromatography (LC), MS provides high sensitivity and specificity, enabling the identification and quantification of a wide range of compounds in complex mixtures. nih.gov These techniques are crucial for monitoring the in vivo dynamics of neurotransmitters and other biologically important molecules. nih.gov

The development of in vivo monitoring techniques, such as microdialysis coupled with advanced analytical methods, allows for the real-time measurement of neurochemical changes in the brain. nih.gov While not yet specifically applied to this compound, these approaches hold great promise for studying its effects on neurotransmitter systems.

The following table outlines some advanced analytical techniques applicable to the analysis of this compound.

| Analytical Technique | Principle | Advantages | Potential Application for this compound |

| Capillary Electrophoresis-Chemiluminescence (CE-CL) | Separation by electrophoresis followed by detection based on light emission from a chemical reaction. | High separation efficiency, high sensitivity, low cost. | Quantification in pharmaceutical formulations and biological fluids. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by detection based on mass-to-charge ratio. | High sensitivity, high selectivity, structural information. | Identification and quantification in complex biological samples, metabolic studies. |

| In Vivo Microdialysis | Sampling of extracellular fluid from living tissue via a semi-permeable membrane. | Real-time monitoring of in vivo concentrations. | Studying the pharmacokinetics and pharmacodynamics in the central nervous system. |

In-depth Structure-Activity Relationship Studies for Rational Design of Bioactive Compounds

In-depth structure-activity relationship (SAR) studies are fundamental to the rational design of novel bioactive compounds derived from this compound. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for a desired pharmacological effect. mdpi.com

The introduction of a chlorine atom at the 4-position of the tryptophan indole ring is a key modification that can significantly impact its physicochemical properties and biological interactions. nih.gov Halogenation can influence factors such as lipophilicity, electronic distribution, and the ability to form halogen bonds, all of which can affect how a molecule binds to its biological target. nih.gov

SAR studies have been instrumental in the development of tryptophan-based inhibitors for various enzymes. For example, a series of tryptophan-based compounds were designed and synthesized as selective inhibitors of butyrylcholinesterase, with the crystal structure of an inhibitor in complex with the enzyme revealing the molecular basis for its potent inhibition. nih.gov Such detailed structural information is invaluable for the further optimization of lead compounds.

The rational design of bioactive molecules is an iterative process that combines chemical synthesis, biological evaluation, and computational modeling. mdpi.com By understanding the SAR of this compound and its derivatives, scientists can more efficiently design new molecules with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic applications. mdpi.com

Q & A

Q. How can researchers validate the specificity of this compound in modulating targeted pathways (e.g., AhR signaling)?

- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 knockout models (e.g., AhR−/− cells) to confirm pathway dependency. Pair with metabolomics (LC-MS/MS) to track downstream metabolites (e.g., kynurenine) and rule off-target effects .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.